chemical structure and physicochemical properties of N'-Methylsulfonyl Dofetilide
chemical structure and physicochemical properties of N'-Methylsulfonyl Dofetilide
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of N'-Methylsulfonyl Dofetilide
Abstract: This technical guide provides a comprehensive analysis of N'-Methylsulfonyl Dofetilide, a critical related substance of the Class III antiarrhythmic agent, Dofetilide. The document delineates its chemical structure in direct comparison to the parent compound and outlines the predicted impact of its unique structural modifications on key physicochemical properties. Foundational experimental protocols for the empirical determination of aqueous solubility, ionization constant (pKa), and lipophilicity (logP/D) are detailed, offering a robust framework for researchers in pharmaceutical development and quality control.
Introduction: The Context of Dofetilide and its Related Substances
Dofetilide is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2][3] This mechanism underpins its classification as a "pure" Class III antiarrhythmic agent, making it a valuable therapeutic for the management of atrial fibrillation and flutter.[3][4] In the landscape of drug development and manufacturing, the characterization of impurities and related substances is a cornerstone of ensuring safety and efficacy. N'-Methylsulfonyl Dofetilide is one such related compound, distinguished by the addition of a second methylsulfonyl group to one of the sulfonamide moieties of the parent Dofetilide molecule.
Understanding the distinct chemical and physical nature of N'-Methylsulfonyl Dofetilide is not merely an academic exercise. Variations in structure, even seemingly minor ones, can profoundly influence a molecule's physicochemical properties. These properties—such as solubility, lipophilicity, and ionization state—are the primary determinants of a compound's pharmacokinetic and pharmacodynamic behavior (ADME).[5][6] This guide serves as a foundational resource for researchers, providing a detailed structural elucidation and a practical framework for the experimental characterization of this specific Dofetilide derivative.
Chemical Structure Elucidation: A Comparative Analysis
A thorough understanding of N'-Methylsulfonyl Dofetilide begins with a direct comparison to its parent compound, Dofetilide.
Molecular Structure
Dofetilide is a bis-methanesulfonamide derivative.[4] Its structure features a central tertiary amine linker connecting a phenoxy group to a phenethyl group, with each aromatic ring bearing a methanesulfonamide (-NHSO₂CH₃) substituent.[4][7]
N'-Methylsulfonyl Dofetilide modifies this structure by the addition of a second methylsulfonyl group to one of the sulfonamide nitrogen atoms, forming a bis(methylsulfonyl)amino group, -N(SO₂CH₃)₂.[8][9] This addition significantly alters the electronic and steric environment of that portion of the molecule.
Diagram 1: Comparative structures of Dofetilide and N'-Methylsulfonyl Dofetilide.
Systematic Nomenclature and Molecular Formulae
The structural differences are precisely reflected in the systematic IUPAC names and molecular formulae.
| Attribute | Dofetilide | N'-Methylsulfonyl Dofetilide |
| IUPAC Name | N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide[4] | N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide[8] |
| Molecular Formula | C₁₉H₂₇N₃O₅S₂[4] | C₂₀H₂₉N₃O₇S₃[8] |
| Molecular Weight | 441.56 g/mol [7] | 519.66 g/mol [8] |
Core Physicochemical Properties and Their Significance
The physicochemical profile of a drug candidate dictates its journey through the body. Solubility, lipophilicity, and the ionization constant (pKa) are foundational parameters that influence everything from formulation to cellular absorption and receptor binding.[5][10]
| Property | Significance in Drug Development |
| Aqueous Solubility | Directly impacts drug dissolution, which is often the rate-limiting step for the absorption of orally administered drugs. Poor solubility can lead to low and variable bioavailability.[11] |
| Lipophilicity (logP/logD) | Measures the partitioning of a compound between a lipid and an aqueous phase, predicting its ability to cross biological membranes. It influences absorption, distribution, protein binding, and metabolism.[6] |
| Ionization Constant (pKa) | Determines the degree of ionization of a compound at a given pH. The ionized form is typically more water-soluble, while the non-ionized form is more lipid-soluble and thus better able to cross cell membranes.[5] |
Profile of Dofetilide
Experimental data for Dofetilide provides a crucial baseline for predicting the properties of its derivative.
| Parameter | Reported Value(s) | Source(s) |
| Aqueous Solubility | Very slightly soluble in water. Soluble in 0.1M HCl and 0.1M NaOH.[1][2] | [1][2] |
| pKa | 7.0, 9.0, 9.6 | [4] |
| Distribution Coefficient | 0.96 (at pH 7.4) | [4] |
Predicted Impact of the N'-Methylsulfonyl Group
The addition of a second methylsulfonyl group to a sulfonamide nitrogen is predicted to induce the following changes:
-
Solubility: The added methylsulfonyl group increases the molecular weight and likely the crystal lattice energy, which would be expected to decrease aqueous solubility. The -N(SO₂CH₃)₂ moiety is a strong electron-withdrawing group, which removes the acidic proton from the sulfonamide nitrogen. This eliminates the ability of this group to ionize, thereby removing a key contributor to solubility in basic media.
-
Lipophilicity: The added polar sulfonyl groups may slightly decrease lipophilicity, though the increase in overall molecular size could counteract this. The net effect on logP/D is ambiguous without experimental data.
-
pKa: The most significant change will be to the pKa values. The original Dofetilide has pKa values associated with its tertiary amine and two acidic sulfonamide protons.[4] In N'-Methylsulfonyl Dofetilide, one of the acidic sulfonamide sites is eliminated. The electron-withdrawing nature of the bis(methylsulfonyl)amino group may also slightly lower the pKa of the remaining sulfonamide and the tertiary amine.
Experimental Protocols for Physicochemical Characterization
Given the lack of published experimental data for N'-Methylsulfonyl Dofetilide, the following sections provide standardized, field-proven protocols for determining its core physicochemical properties.
Protocol for Thermodynamic Solubility Determination
Causality: The Shake-Flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[12][13] It ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive solubility value at a specific temperature, which is critical for biopharmaceutical classification.[12]
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid N'-Methylsulfonyl Dofetilide to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[12]
-
Phase Separation: Centrifuge the vials to pellet the excess solid. Carefully collect the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) that has low analyte binding properties.[12][14]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.[12]
-
Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature and pH.
Diagram 2: Workflow for Thermodynamic Solubility Determination.
Protocol for Ionization Constant (pKa) Determination
Causality: Potentiometric titration is a highly accurate and reliable method for pKa determination.[15][16] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of inflection points that correspond to the pKa values of ionizable functional groups.[16] This method is robust, well-established, and provides the thermodynamic pKa.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a solution of N'-Methylsulfonyl Dofetilide of known concentration (e.g., 1 mM) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent like methanol or DMSO may be required, and the aqueous pKa is then extrapolated.[15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[16]
-
Titration Setup: Calibrate a pH electrode and meter using standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Titration: Make the solution acidic (e.g., to pH ~2) with a standardized HCl solution. Titrate the solution by making incremental additions of a standardized NaOH solution (e.g., 0.1 M).[16]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[16]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or by calculating the first derivative of the titration curve, where the peak(s) correspond to the equivalence point(s).
Diagram 3: Workflow for pKa Determination via Potentiometric Titration.
Protocol for Lipophilicity (logP/logD) Determination
Causality: The shake-flask method for logP determination is a foundational technique that directly measures the partitioning of a compound between n-octanol and water, the standard surrogate system for biological membranes.[17][18] For ionizable compounds, determining the distribution coefficient (logD) at a physiologically relevant pH (e.g., 7.4) is more informative.[19]
Methodology: Shake-Flask (n-Octanol/Water) Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, e.g., PBS pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[20]
-
Partitioning: Prepare a stock solution of N'-Methylsulfonyl Dofetilide in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a vial.
-
Equilibration: Seal the vial and agitate for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.[19]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous (C_aq) and n-octanol (C_oct) layers using a validated HPLC method.[20]
-
Calculation: Calculate the partition or distribution coefficient.
-
logP (for non-ionizable form) or logD (at a specific pH) = log₁₀(C_oct / C_aq).[17]
-
Diagram 4: Workflow for logD Determination via Shake-Flask Method.
Conclusion
N'-Methylsulfonyl Dofetilide represents a structurally distinct variant of the parent drug Dofetilide, characterized by the formation of a bis(methylsulfonyl)amino group. This modification increases the molecular weight and removes a key acidic proton, which is anticipated to decrease aqueous solubility and alter its ionization profile. While a theoretical assessment provides valuable direction, the empirical determination of its physicochemical properties is paramount for any rigorous scientific or regulatory evaluation. The standardized protocols provided in this guide for solubility, pKa, and logD offer a clear and robust pathway for researchers to generate the critical data needed to fully understand the biopharmaceutical properties of this important Dofetilide-related substance.
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